molecular formula C9H12O2 B031218 Benzaldehyde dimethyl acetal CAS No. 1125-88-8

Benzaldehyde dimethyl acetal

Cat. No.: B031218
CAS No.: 1125-88-8
M. Wt: 152.19 g/mol
InChI Key: HEVMDQBCAHEHDY-UHFFFAOYSA-N
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Description

Benzaldehyde dimethyl acetal, also known as dimethoxymethylbenzene, is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a characteristic almond-like odor. This compound is commonly used as a protecting group in organic synthesis due to its stability under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde dimethyl acetal is typically synthesized through the condensation reaction between benzaldehyde and methanol in the presence of an acid catalyst. The reaction involves the removal of water to drive the equilibrium towards the formation of the acetal . Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors are often employed to maintain optimal reaction conditions and ensure efficient water removal. The use of dehydrating agents such as trimethyl orthoformate can further enhance the yield by shifting the equilibrium towards the acetal formation .

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
Benzaldehyde dimethyl acetal serves as an effective reagent for constructing selenocarbonyl compounds. This property is particularly useful in synthesizing complex organic molecules where selenocarbonyls are intermediates or end products . Additionally, it has been utilized in the synthesis of 4,6-dihydroxy sugars necessary for the total synthesis of lipid A derived from Porphyromonas gingivalis .

Protecting Group
In organic chemistry, this compound is employed as a protecting group for alcohols and carbonyls during multi-step syntheses. Its ability to form stable acetal structures allows for selective reactions without interfering with other functional groups. This application is crucial in complex synthetic pathways where functional group protection is necessary to prevent unwanted side reactions .

Flavoring and Fragrance Industry

This compound is noted for its pleasant almond-like scent and is commonly used in the formulation of flavors and fragrances. It contributes to the aroma profiles of various food products, including those mimicking almond, nutty, and floral notes. Its application extends to vegetable flavors as well, such as those found in parsley and carrots .

Analytical Chemistry

Reference Standard
In analytical chemistry, this compound is utilized as a reference standard for quantifying analytes in food products. For instance, it has been employed in gas chromatography coupled with mass spectrometry (GC-MS) to analyze fresh and canned fish as well as extracts from Cinnamomum zeylanicum . This application highlights its importance in food safety and quality control.

Research Applications

Research studies have investigated the chemical behavior of this compound under various conditions. For example, studies on the abstraction of α-hydrogen atoms from this compound by active bromine have been conducted to understand its reactivity and potential transformations . Such investigations contribute to a deeper understanding of reaction mechanisms involving acetals.

Case Study 1: Synthesis of Selenocarbonyl Compounds

A study demonstrated the utility of this compound in synthesizing selenocarbonyl compounds through a novel reaction pathway. The effectiveness of this reagent was confirmed by producing high yields of the desired products under mild conditions.

Case Study 2: Flavor Profile Analysis

In a flavor analysis study, this compound was identified as a key component contributing to the nutty flavor profile in various culinary applications. Its quantification was achieved using advanced GC-MS techniques, showcasing its relevance in food science.

Mechanism of Action

The primary mechanism of action of benzaldehyde dimethyl acetal involves its role as a protecting group. By forming a stable acetal, it prevents the aldehyde group from participating in unwanted side reactions during multi-step synthesis. The acetal can be selectively removed under acidic conditions to regenerate the aldehyde group when needed .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde dimethyl acetal is unique due to its balance of stability and reactivity. The methoxy groups provide sufficient protection while allowing for easy removal under mild acidic conditions. This makes it a versatile protecting group in organic synthesis compared to its ethyl, propyl, and butyl counterparts .

Biological Activity

Benzaldehyde dimethyl acetal (BDMA), with the chemical formula C9_9H12_{12}O2_2, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies concerning BDMA, highlighting its antibacterial, antifungal, and potential therapeutic applications.

Chemical Structure and Synthesis

BDMA is an acetal derivative of benzaldehyde, characterized by the presence of two methoxy groups attached to the carbonyl carbon. Its synthesis typically involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst. This reaction not only yields BDMA but also serves as a precursor for various other chemical transformations.

Biological Activity Overview

BDMA exhibits a range of biological activities, which can be categorized as follows:

1. Antibacterial Activity:

  • BDMA has been tested against various bacterial strains, demonstrating significant antibacterial properties. In particular, studies have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

2. Antifungal Activity:

  • The compound has also been evaluated for antifungal properties, notably against Candida albicans. Results indicate that BDMA exhibits antifungal activity comparable to established antifungal agents.

3. Antioxidant Properties:

  • Preliminary studies suggest that BDMA may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related cellular damage.

Table 1: Biological Activity of this compound

Biological Activity Tested Strains/Conditions Results Reference
AntibacterialStaphylococcus aureusMIC: 625–1250 µg/mL
Pseudomonas aeruginosaSignificant inhibition observed
AntifungalCandida albicansSignificant antifungal activity
AntioxidantVarious assaysModerate antioxidant activity

Case Study: Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

A comprehensive study assessed the antibacterial efficacy of BDMA against a panel of both Gram-positive and Gram-negative bacteria. The results indicated that while BDMA was effective against certain Gram-positive strains, it showed limited efficacy against some Gram-negative bacteria like Escherichia coli. The MIC values ranged significantly across different bacterial strains, suggesting that structural modifications could enhance its antibacterial profile.

The exact mechanism by which BDMA exerts its biological effects is still under investigation. However, it is hypothesized that its acetal structure may interact with bacterial cell membranes or interfere with metabolic pathways critical for bacterial survival. Further research is required to elucidate these mechanisms fully.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for benzaldehyde dimethyl acetal, and how can purity be optimized?

this compound is typically synthesized via the condensation of benzaldehyde with methanol under acidic catalysis. For example, p-TsOH·H₂O is used as a catalyst in DMF at 80°C, yielding 63% of the product after purification by column chromatography . Purity optimization involves monitoring by UPLC and verifying physicochemical properties such as refractive index (n²⁰/D: 1.4910–1.4950) and specific gravity (1.0170–1.0200) . GC analysis (>98% purity) is critical for quality control .

Q. How is this compound utilized as a protecting group in carbohydrate chemistry?

It acts as a transient protecting group for hydroxyl moieties in sugar derivatives. For instance, it reacts with 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-α-D-glucofuranose under pyridinium triflate catalysis to form 3,5-O-benzylidene derivatives, enabling selective functionalization in lipid A synthesis . This methodology avoids harsh deprotection conditions, preserving sensitive glycosidic bonds.

Q. What spectroscopic techniques are effective for characterizing this compound and its reaction products?

  • ¹H NMR : The acetal’s tertiary proton appears as a singlet at δ 5.43 ppm, while benzaldehyde’s aldehyde proton (post-hydrolysis) resonates at δ 9.98 ppm .
  • IR spectroscopy : Confirms the absence of aldehyde C=O stretches (absent in the acetal) and verifies O–C–O stretching vibrations .
  • GC-MS : Identifies purity and traces of hydrolyzed benzaldehyde .

Advanced Research Questions

Q. How can reaction selectivity between acetalization, hydrogenation, and coupling pathways be tuned using this compound?

Selectivity depends on catalytic systems and reaction parameters. For example:

  • Acetalization : TiO₂ (P25) achieves 92% yield and >99% selectivity for this compound at RT within 2 hours .
  • Hydrogenation : Switching to Pd/C under H₂ shifts selectivity to hydrobenzoin or benzyl alcohol . Mechanistic studies suggest that TiO₂’s surface acidity and redox properties govern pathway divergence .

Q. What kinetic insights exist for the acid-catalyzed hydrolysis of this compound?

Hydrolysis kinetics in dioxane using Amberlite IR-120 (a solid acid catalyst) follow pseudo-first-order behavior. The rate constant (k) increases with temperature (80–100°C) and catalyst loading, with activation energy (Eₐ) calculated via Arrhenius plots . Competing side reactions (e.g., polymerization) are minimized by controlling water content .

Q. How do compartmentalized reaction media (e.g., Pickering emulsions) enhance this compound’s reactivity in tandem catalysis?

In Pickering emulsions stabilized by silica nanoparticles, the deacetalization-Henry tandem reaction achieves higher benzaldehyde yields (vs. biphasic systems) due to:

  • Enhanced interfacial area for acid-catalyzed hydrolysis.
  • Efficient coupling with nitrostyrene formation via compartmentalized base catalysts (e.g., piperidine) . NMR monitoring of δ 5.43 (acetal) and δ 9.98 (aldehyde) quantifies conversion .

Q. What computational tools predict C–H bond activation sites in this compound for radical-mediated reactions?

DFT calculations reveal that tertiary benzylic C–H bonds (BDFE = 77.0 kcal/mol) are preferentially abstracted by HAT agents over primary C–H bonds (BDFE = 87.6 kcal/mol) . This selectivity enables Ni/photoredox-catalyzed cross-coupling using stoichiometric acetals as methyl radical sources .

Q. Why do discrepancies arise in reported catalytic efficiencies for this compound transformations?

Contradictions stem from:

  • Catalyst heterogeneity : Amberlite IR-120’s porous structure vs. homogeneous acids (e.g., HCl) .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize carbocation intermediates in acetal formation, while nonpolar solvents favor hydrolysis .
  • Impurity profiles : Kosher-grade acetals (≤3 ppm As, ≤10 ppm Pb) reduce catalyst poisoning .

Q. Methodological Recommendations

  • Experimental Design : Use in situ NMR or UPLC to track reaction progress and identify intermediates .
  • Data Interpretation : Correlate refractive index and density measurements with purity thresholds to validate batch consistency .
  • Catalyst Screening : Compare solid acids (e.g., TiO₂, Amberlite) with homogeneous systems to optimize selectivity .

Properties

IUPAC Name

dimethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HEVMDQBCAHEHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061538
Record name Benzene, (dimethoxymethyl)-
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Molecular Weight

152.19 g/mol
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Physical Description

colourless liquid with a sweet, floral-almond odour
Record name Benzaldehyde dimethyl acetal
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Boiling Point

87.00 to 89.00 °C. @ 18.00 mm Hg
Record name (Dimethoxymethyl)benzene
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzaldehyde dimethyl acetal
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Density

1.007-1.020
Record name Benzaldehyde dimethyl acetal
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CAS No.

1125-88-8
Record name Benzaldehyde dimethyl acetal
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Record name alpha,alpha-Dimethoxytoluene
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Record name BENZALDEHYDE DIMETHYL ACETAL
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Record name (Dimethoxymethyl)benzene
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Synthesis routes and methods

Procedure details

1062 g of tetramethoxymethane, 303 g of methyl benzoate, 225 g of 60% methyltributylammonium methosulfate solution and 910 g of methanol were electrolyzed at 3 A. The voltage per gap was kept below 5 V, the temperature was 30° C., and the pumping rate was 190 l/h. After the electrolysis had ended, 10.0 GC area % of trimethoxymethane and 13.2 GC area % of benzaldehyde dimethyl acetal had formed in the electrolyte; tetramethoxyethane had been degraded from 42.5% to 25.6 GC area %, and methyl benzoate was down to 0.4 GC area %, having been converted to more than 95%. Low-boiling byproducts included methyl formate at 2.2 GC area % in the electrolyte.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step Two
Quantity
225 g
Type
reactant
Reaction Step Three
Quantity
910 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Benzaldehyde dimethyl acetal
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